
9-Fluoro-2',16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various skin conditions, including eczema and psoriasis. This compound is known for its high potency and effectiveness in reducing inflammation and suppressing the immune response.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate involves multiple steps, starting from a suitable steroid precursor. The key steps include fluorination, pyrazole ring formation, and esterification with valeric acid. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process involves the use of advanced purification techniques, such as chromatography and crystallization, to obtain the compound in high purity. The industrial production methods are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for medical use.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its pharmacological properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups, modifying its chemical structure and activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with altered pharmacological properties. These derivatives can be further studied for their potential therapeutic applications.
Applications De Recherche Scientifique
9-Fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of steroid chemistry and synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes, including inflammation and immune response.
Medicine: It is used in the development of new corticosteroid drugs with improved efficacy and safety profiles.
Industry: The compound is used in the formulation of topical creams and ointments for the treatment of skin conditions.
Mécanisme D'action
The mechanism of action of 9-Fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes. The compound also inhibits the production of inflammatory mediators, such as cytokines and prostaglandins, thereby reducing inflammation and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diflorasone 21-Propionate: Another potent corticosteroid with similar anti-inflammatory properties.
Fluocinolone Acetonide: A corticosteroid used in the treatment of various skin conditions.
Betamethasone Valerate: A commonly used corticosteroid with anti-inflammatory and immunosuppressive effects.
Uniqueness
9-Fluoro-2’,16beta,-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate is unique due to its specific chemical structure, which confers high potency and effectiveness in reducing inflammation. Its unique fluorination and pyrazole ring contribute to its distinct pharmacological profile, making it a valuable compound in medical and scientific research.
Propriétés
Numéro CAS |
72149-74-7 |
|---|---|
Formule moléculaire |
C27H35FN2O5 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
[2-[(1S,2S,4R,8R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C27H35FN2O5/c1-4-5-6-23(34)35-15-22(33)27-17(14-29-30-27)12-20-19-8-7-16-11-18(31)9-10-24(16,2)26(19,28)21(32)13-25(20,27)3/h9-11,14,17,19-21,30,32H,4-8,12-13,15H2,1-3H3/t17-,19-,20-,21-,24-,25-,26-,27-/m0/s1 |
Clé InChI |
FPOWSAWKLZNVMB-INNYVZBXSA-N |
SMILES isomérique |
CCCCC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)C=NN2 |
SMILES canonique |
CCCCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


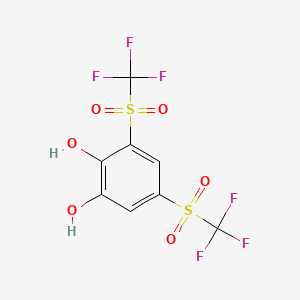
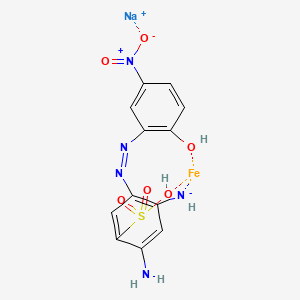
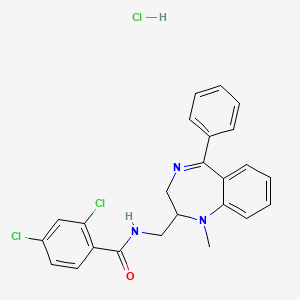
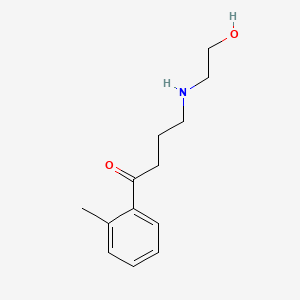
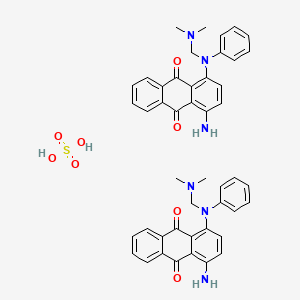
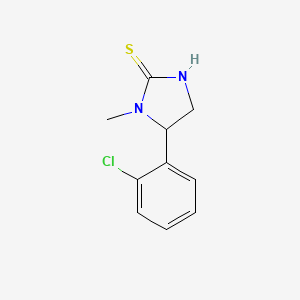






![Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12709841.png)

